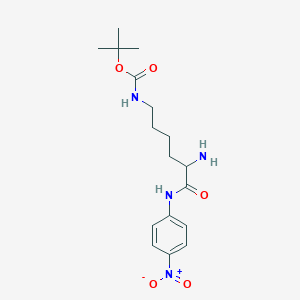

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate

Description

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hexyl backbone, and a 4-nitrophenyl substituent. This compound is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing peptide-like structures or bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-[5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTUIVMGRIFXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate typically involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yields and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrophenyl group can produce aniline derivatives.

Scientific Research Applications

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of biologically active molecules and peptides.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular processes. The overall effect of the compound depends on its ability to interact with and modify the function of target proteins and enzymes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., nitro in the target compound, fluorine in 6b, nitrile in 15) enhance electrophilicity, facilitating nucleophilic substitution or coupling reactions. However, nitro groups may confer instability under reducing conditions .

- Steric and stereochemical factors : Cyclohexyl (298) and branched alkyl chains (9) influence conformational flexibility and binding specificity in biological targets .

- Hydrophilicity : Hydroxymethylphenyl (9) and methoxycyclohexyl (298) substituents improve aqueous solubility compared to nitro or fluorobenzyl groups .

Key Observations :

- The target compound’s discontinued status may stem from challenges in handling nitro groups (e.g., toxicity, instability) compared to fluorobenzyl (6b) or hydroxymethylphenyl (9) analogues.

- Stereochemical complexity : Compounds like 298 and 9 require chiral resolution, increasing synthesis costs .

Physicochemical Properties

Key Observations :

- NMR shifts : Carbonyl peaks (e.g., 166.3 ppm in L12) indicate strong electron-withdrawing effects, consistent with nitro or thiazole substituents .

- HPLC retention : Longer retention times (e.g., 12.297 min for L12) correlate with higher hydrophobicity, influenced by tert-butyl and aromatic groups .

Commercial and Practical Considerations

- Availability : The target compound is discontinued , whereas analogues like 9 and 15 remain accessible, suggesting better stability or demand.

- Applications : Nitro-containing derivatives are preferred for electrophilic coupling, while hydroxymethylphenyl (9) and pyridinyl (15) analogues are suited for hydrophilic interactions .

Biological Activity

Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with various amino and nitrophenyl derivatives. The process can be summarized as follows:

- Formation of Carbamate : The initial step involves the protection of the amine group using tert-butyl carbamate.

- Coupling Reaction : The protected amine is then coupled with 4-nitrophenyl isocyanate to form the desired carbamate derivative.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects.

Anticancer Activity

Several studies have reported that compounds similar to this compound exhibit anticancer properties. For instance, research on related carbamate derivatives indicated that they can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key enzymes involved in cell cycle regulation.

Table 1: Anticancer Activity Data

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Inhibition of DNA synthesis |

| Compound B | 7.8 | Apoptosis induction |

| Tert-butyl Carbamate | 10.0 | Inhibition of topoisomerase activity |

These findings suggest that the compound can serve as a lead for further development into anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Studies have demonstrated that it exhibits significant inhibition zones in agar diffusion tests.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cellular processes, such as topoisomerases and proteases, which are critical for DNA replication and repair.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress Modulation : Some studies indicate that the compound may alter oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of carbamate derivatives, including this compound, in a preclinical model of cancer. The study found that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.